![molecular formula C20H26O2 B14512771 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene CAS No. 62897-75-0](/img/structure/B14512771.png)
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene is an organic compound belonging to the class of ethers It is characterized by the presence of an ethoxy group and a methoxyphenyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. The electrophilic aromatic substitution mechanism involves the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene can be compared with other similar compounds, such as:
p-Ethoxyanisole: Similar in structure but lacks the dimethylpropyl group.
Ethyl p-methoxyphenyl ether: Similar in structure but lacks the dimethylpropyl group.
p-Methoxyphenetole: Similar in structure but lacks the dimethylpropyl group.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
62897-75-0 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C20H26O2/c1-6-22-18-13-9-16(10-14-18)19(20(2,3)4)15-7-11-17(21-5)12-8-15/h7-14,19H,6H2,1-5H3 |
InChI-Schlüssel |
IPJUIRQDHNVRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
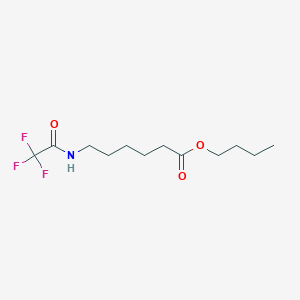
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)
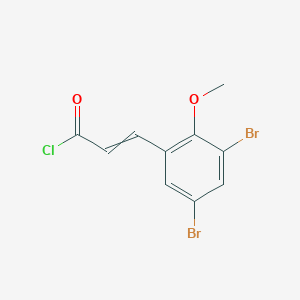

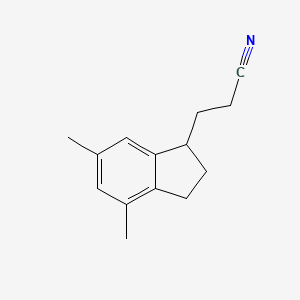
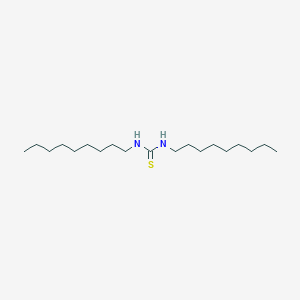
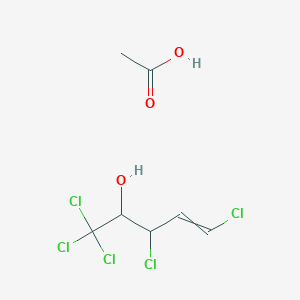
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
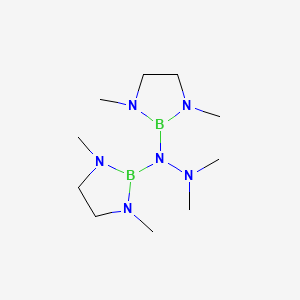

![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)
